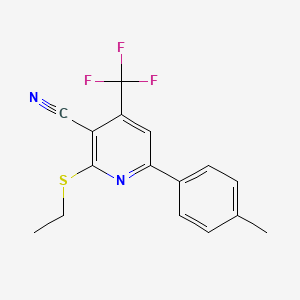![molecular formula C21H13ClN2O2S B11591180 3-[2-(3-chlorobenzyl)imidazo[2,1-b][1,3]thiazol-6-yl]-2H-chromen-2-one](/img/structure/B11591180.png)
3-[2-(3-chlorobenzyl)imidazo[2,1-b][1,3]thiazol-6-yl]-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{2-[(3-CHLOROPHENYL)METHYL]IMIDAZO[2,1-B][1,3]THIAZOL-6-YL}-2H-CHROMEN-2-ONE is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a chromenone core, an imidazo[2,1-b][1,3]thiazole moiety, and a chlorophenylmethyl group. The combination of these structural elements imparts the compound with a range of biological activities, making it a promising candidate for drug development and other scientific applications.
準備方法
The synthesis of 3-{2-[(3-CHLOROPHENYL)METHYL]IMIDAZO[2,1-B][1,3]THIAZOL-6-YL}-2H-CHROMEN-2-ONE typically involves multi-step synthetic routes. One common method includes the Vilsmeier-Haack reaction, which is used to formylate 6-aryl imidazo[2,1-b]thiazoles . The Vilsmeier-Haack reagent is prepared by adding phosphorus oxychloride (POCl3) to a stirred solution of dimethylformamide (DMF) in chloroform at low temperatures (0–5°C) . This reaction is followed by further steps to introduce the chromenone and chlorophenylmethyl groups, resulting in the final compound.
Industrial production methods for this compound are not well-documented, but they would likely involve optimization of the laboratory-scale synthesis to improve yield, purity, and cost-effectiveness. This could include the use of alternative solvents, catalysts, and reaction conditions to enhance the efficiency of the synthetic process.
化学反応の分析
3-{2-[(3-CHLOROPHENYL)METHYL]IMIDAZO[2,1-B][1,3]THIAZOL-6-YL}-2H-CHROMEN-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). These reactions typically target the chromenone moiety, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). These reactions may reduce the carbonyl group in the chromenone ring to form alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenylmethyl group. Common reagents for these reactions include nucleophiles such as amines, thiols, and alkoxides, leading to the formation of substituted derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols, and substitution reactions can result in a variety of substituted imidazo[2,1-b][1,3]thiazole-chromenone compounds .
科学的研究の応用
3-{2-[(3-CHLOROPHENYL)METHYL]IMIDAZO[2,1-B][1,3]THIAZOL-6-YL}-2H-CHROMEN-2-ONE has a wide range of scientific research applications, including:
作用機序
The mechanism of action of 3-{2-[(3-CHLOROPHENYL)METHYL]IMIDAZO[2,1-B][1,3]THIAZOL-6-YL}-2H-CHROMEN-2-ONE involves its interaction with various molecular targets and pathways. Studies have shown that the compound can induce mitochondrial membrane depolarization, leading to multicaspase activation and apoptosis in cancer cells . Molecular docking studies have revealed that the compound binds to DNA and caspase-3, suggesting that these interactions play a crucial role in its anticancer activity . The binding of the compound to these targets disrupts cellular processes, ultimately leading to cell death.
類似化合物との比較
3-{2-[(3-CHLOROPHENYL)METHYL]IMIDAZO[2,1-B][1,3]THIAZOL-6-YL}-2H-CHROMEN-2-ONE can be compared to other similar compounds, such as:
Benzo[d]imidazo[2,1-b]thiazoles: These compounds share the imidazo[2,1-b][1,3]thiazole core but differ in their substituents.
Imidazo[1,2-a]pyrimidines: These compounds have a similar fused heterocyclic structure and are known for their wide range of applications in medicinal chemistry, including as kinase inhibitors and antimicrobial agents.
Coumarin derivatives: Coumarins are structurally related to chromenones and have been extensively studied for their biological activities, including anticoagulant, anti-inflammatory, and anticancer properties.
The uniqueness of 3-{2-[(3-CHLOROPHENYL)METHYL]IMIDAZO[2,1-B][1,3]THIAZOL-6-YL}-2H-CHROMEN-2-ONE lies in its combination of structural elements, which imparts a distinct set of biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields.
特性
分子式 |
C21H13ClN2O2S |
|---|---|
分子量 |
392.9 g/mol |
IUPAC名 |
3-[2-[(3-chlorophenyl)methyl]imidazo[2,1-b][1,3]thiazol-6-yl]chromen-2-one |
InChI |
InChI=1S/C21H13ClN2O2S/c22-15-6-3-4-13(8-15)9-16-11-24-12-18(23-21(24)27-16)17-10-14-5-1-2-7-19(14)26-20(17)25/h1-8,10-12H,9H2 |
InChIキー |
QRCPEAFJILXAFJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CN4C=C(SC4=N3)CC5=CC(=CC=C5)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5Z)-2-(3-chlorophenyl)-5-[(5-methyl-2-furyl)methylene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11591100.png)
![ethyl 2-[3,9-dioxo-1-(3-phenoxyphenyl)-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11591110.png)
![(5Z)-5-({5-bromo-1-[2-(2-fluorophenoxy)ethyl]-1H-indol-3-yl}methylidene)-3-ethyl-2-thioxoimidazolidin-4-one](/img/structure/B11591116.png)

![(2E)-2-(1,3-Benzothiazol-2-YL)-3-{9-methyl-4-oxo-2-phenoxy-4H-pyrido[1,2-A]pyrimidin-3-YL}prop-2-enenitrile](/img/structure/B11591129.png)
![2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B11591135.png)
![4-[(4-{(E)-[2-(acetylamino)-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}-2-methoxyphenoxy)methyl]benzoic acid](/img/structure/B11591140.png)
![2-methylpropyl {[5-cyano-3,3-dimethyl-8-(morpholin-4-yl)-3,4-dihydro-1H-pyrano[3,4-c]pyridin-6-yl]sulfanyl}acetate](/img/structure/B11591150.png)


![(2E)-2-cyano-3-[2-(4-ethylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(4-methylphenyl)prop-2-enamide](/img/structure/B11591176.png)
![(2E)-2-cyano-N-ethyl-3-{2-[5-methyl-2-(propan-2-yl)phenoxy]-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}prop-2-enamide](/img/structure/B11591184.png)
![5-(4-Fluoro-phenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-](/img/structure/B11591188.png)
![benzyl 6-[4-(acetyloxy)-3-methoxyphenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11591189.png)
